5-Nitro-2-naphthalenesulfonic acid

Descripción

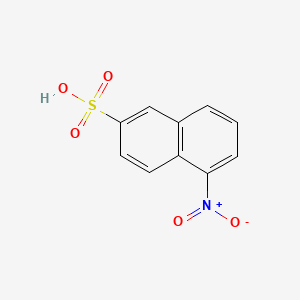

Structure

3D Structure

Propiedades

Número CAS |

86-69-1 |

|---|---|

Fórmula molecular |

C10H7NO5S |

Peso molecular |

253.23 g/mol |

Nombre IUPAC |

5-nitronaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10/h1-6H,(H,14,15,16) |

Clave InChI |

ZAPHEIOXULZTDR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 5 Nitro 2 Naphthalenesulfonic Acid and Analogues

Traditional Synthetic Pathways

The conventional synthesis of 5-nitro-2-naphthalenesulfonic acid relies on a two-step process involving the sulfonation of naphthalene (B1677914) followed by the nitration of the resulting naphthalenesulfonic acid isomers.

Sulfonation Reactions of Naphthalene Precursors

The initial step in the synthesis is the sulfonation of naphthalene. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (sulfur trioxide in sulfuric acid). shokubai.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.

Sulfonation of naphthalene initially produces two main isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.orgwikipedia.org At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominant. However, at higher temperatures (above 150°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. shokubai.orgchemicalbook.com This is because the formation of the 1-isomer is reversible, and upon heating, it can convert to the more stable 2-isomer. wikipedia.orgwikipedia.org

To maximize the yield of the desired 2-isomer, the reaction is often carried out at elevated temperatures, typically between 160-170°C for an extended period. chemicalbook.comprepchem.com One of the challenges in this process is the sublimation of naphthalene at these high temperatures, which can lead to significant loss of starting material and low product yields. shokubai.org To mitigate this, various high-boiling point solvents like decalin have been used as dispersants, which has been shown to improve the yield to as high as 93%. shokubai.org Further improvements, such as the use of specialized reactors designed to suppress sublimation, have reportedly increased the yield to nearly 98%. shokubai.org

| Reaction Component | Condition | Product | Reference |

| Naphthalene, Sulfuric Acid | 160-170°C, 12 hours | Naphthalene-2-sulfonic acid | prepchem.com |

| Naphthalene, Sulfuric Acid | >150°C | Naphthalene-2-sulfonic acid (major) | shokubai.org |

| Naphthalene, Sulfuric Acid, Decalin | High Temperature | Naphthalene-2-sulfonic acid (93% yield) | shokubai.org |

| Naphthalene, Sulfuric Acid | Specialized Reactor | Naphthalene-2-sulfonic acid (98% yield) | shokubai.org |

Nitration Processes of Naphthalenesulfonic Acid Isomers

Once naphthalene-2-sulfonic acid is obtained, the next step is nitration to introduce a nitro group onto the naphthalene ring. This is typically achieved by treating the naphthalenesulfonic acid with a mixture of nitric acid and sulfuric acid. The sulfonic acid group is a deactivating group and a meta-director in electrophilic substitution. However, in the naphthalene ring system, the position of the incoming nitro group is also influenced by the other ring.

The nitration of naphthalene-2-sulfonic acid yields a mixture of isomers, primarily this compound and 8-nitro-2-naphthalenesulfonic acid. The separation of these isomers can be challenging. The reaction conditions, such as temperature and the concentration of the nitrating agent, are crucial in controlling the isomer distribution. For instance, the nitration of naphthalene-1,3,6-trisulfonic acid to produce nitro-T-acid is carried out at temperatures between 30 to 60°C. googleapis.com

Reduction of Nitro-Substituted Naphthalene Sulfonic Acid Derivatives

While not a direct step in the synthesis of this compound, the reduction of the nitro group is a common subsequent reaction to produce aminonaphthalenesulfonic acids, which are valuable dye intermediates. A variety of reducing agents can be employed for this transformation.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Chemical reducing agents such as iron in acidic media, tin(II) chloride, and sodium sulfide (B99878) are also widely used. wikipedia.orgcommonorganicchemistry.comdavidpublisher.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, sodium sulfide can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com Lithium aluminum hydride, a powerful reducing agent, is generally not suitable for reducing aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

| Reducing Agent | Substrate Type | Product | Reference |

| H2, Pd/C | Aromatic and Aliphatic Nitro Compounds | Amines | commonorganicchemistry.com |

| H2, Raney Nickel | Nitro Compounds | Amines | commonorganicchemistry.com |

| Iron, Acid | Aromatic Nitro Compounds | Amines | wikipedia.org |

| Tin(II) Chloride | Aromatic Nitro Compounds | Amines | wikipedia.org |

| Sodium Sulfide | Aromatic Nitro Compounds | Amines (can be selective) | commonorganicchemistry.com |

| Lithium Aluminum Hydride | Aliphatic Nitro Compounds | Amines | commonorganicchemistry.com |

Modern and Green Chemistry Approaches in Synthesis

The traditional methods for synthesizing naphthalenesulfonic acids often involve harsh conditions, the use of stoichiometric amounts of strong acids, and the generation of significant waste. In response to growing environmental concerns, there is increasing interest in developing more sustainable and "green" synthetic methodologies.

Environmentally Conscious Reaction Design

A key aspect of green chemistry is the design of reactions that are more atom-economical and minimize waste. In the context of naphthalenesulfonic acid synthesis, this includes exploring alternative sulfonating agents and reaction media. For example, processes that allow for the complete recycling of acid streams are being developed to reduce the environmental impact of the synthesis. google.com The degradation of naphthalenesulfonic acids, which are pollutants from dye manufacturing, is also an area of research, with methods like oxidation with ozone being investigated. researchgate.net

Catalytic Approaches in Naphthalenesulfonic Acid Synthesis

The use of catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. While the traditional sulfonation of naphthalene is acid-catalyzed, modern approaches are exploring the use of novel catalytic systems. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have been developed for the synthesis of anilinonaphthalenesulfonic acid derivatives, offering higher yields and milder conditions compared to traditional methods. acs.org The use of solid acid catalysts is also a promising area of research for sulfonation reactions, as they can be easily separated from the reaction mixture and potentially reused. Furthermore, chitosan-sulfonic acid has been utilized as an eco-friendly and reusable catalyst for the synthesis of naphthalene-based azines, highlighting the potential of bio-based catalysts in green synthesis. nih.govconsensus.app

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of the synthesis of this compound and its analogues, directly impacting the yield, purity, and isomer distribution of the final product. Research in this area focuses on manipulating parameters such as temperature, reaction time, and the concentration of reagents to maximize the formation of the desired isomer.

A key challenge in the synthesis of nitronaphthalenesulfonic acids is controlling the position of the nitro group on the naphthalene ring. The nitration of naphthalenesulfonic acids often results in a mixture of isomers. For instance, the nitration of Tobias acid (2-aminonaphthalene-1-sulfonic acid), a structurally related naphthalenesulfonic acid, yields a mixture of 8-nitro and 5-nitro isomers. google.com Studies have shown that the reaction conditions significantly influence the ratio of these products. The process typically involves adding the starting sulfonic acid to a mixture of sulfuric acid and nitric acid while carefully controlling the temperature. google.com

Investigations into the nitration of Tobias acid have demonstrated that the 8-nitro isomer is formed in a substantially higher yield (75-85%) compared to the 5-nitro isomer (15-25%). google.com This highlights a significant challenge and a key area for optimization: developing methodologies that can selectively enhance the yield of the less-favored 5-nitro isomer.

A general principle in the nitration of naphthalene derivatives is the critical role of the dehydrating agent, typically concentrated sulfuric acid. In the synthesis of 5-nitro-1,4-naphthoquinone, it was found that the "dehydrating value" of the sulfuric acid in the reaction system is paramount for achieving a high yield and selectivity. google.com Maintaining a high dehydrating value, which means minimizing the amount of water present, was shown to have a profoundly positive effect on the reaction's selectivity. google.com This principle is broadly applicable to the nitration of other naphthalene derivatives, suggesting that stringent control of water content is a crucial parameter for optimizing the yield of this compound.

The following table summarizes the typical isomeric yield distribution from the nitration of Tobias acid, illustrating the preferential formation of the 8-nitro isomer under standard conditions.

| Product Isomer | Typical Yield (%) |

| 8-nitro-2-aminonaphthalene-1-sulfonic acid | 75-85% |

| 5-nitro-2-aminonaphthalene-1-sulfonic acid | 15-25% |

| This data is based on the nitration of Tobias acid, a related naphthalenesulfonic acid amine. google.com |

Further research into reaction optimization could explore alternative nitrating agents, the use of catalysts, and advanced process control strategies to selectively improve the yield of this compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) Ring

The presence of both a nitro group and a sulfonic acid group, which are strong deactivating groups, makes the naphthalene ring of 5-nitro-2-naphthalenesulfonic acid significantly less reactive towards electrophilic aromatic substitution. numberanalytics.comnih.gov Both substituents withdraw electron density from the aromatic system, making it less attractive to electrophiles. numberanalytics.commsu.edu

The directing effects of these groups are crucial in determining the position of any potential substitution. The sulfonic acid group at the C-2 position and the nitro group at the C-5 position primarily direct incoming electrophiles to the meta positions relative to themselves. nih.gov In the case of the naphthalene ring system, this deactivation is pronounced. For instance, the nitration of naphthalene itself yields predominantly the alpha-nitro product (1-nitronaphthalene) over the beta-nitro product (2-nitronaphthalene), a preference explained by the relative stability of the carbocation intermediates (arenium ions). youtube.com The arenium ion leading to the alpha-product is more stabilized by resonance, as it can be written with more resonance structures that preserve one of the benzene (B151609) rings intact. youtube.com

In this compound, both rings of the naphthalene system are deactivated. The ring bearing the sulfonic acid group is deactivated by the -SO3H group. The other ring is deactivated by the -NO2 group. Electrophilic attack is therefore highly disfavored. If forced to occur, the substitution pattern would be complex, likely leading to a mixture of products in low yields, with the exact substitution pattern depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions and Their Synthetic Utility

While the electron-deficient nature of the naphthalene ring in this compound hinders electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, in particular, activates the ring system towards attack by nucleophiles. This is a common feature of nitroaromatic compounds. numberanalytics.com

The sulfonate group at the C-2 position can act as a leaving group in nucleophilic substitution reactions, especially when the ring is activated by the nitro group. For example, reactions with various nucleophiles such as alkoxides, amines, and halides can lead to the displacement of the sulfonate group. rsc.org The investigation of 5-nitropyridine-2-sulfonic acid, a structurally related heterocyclic compound, has shown that the sulfonate group can be readily displaced by a variety of nucleophiles, including methoxy, ethoxy, amino, and chloro groups, affording the corresponding 2,5-disubstituted pyridine (B92270) derivatives in high yields. rsc.org A similar reactivity pattern can be anticipated for this compound, making it a potentially useful precursor for the synthesis of various 2,5-disubstituted naphthalene derivatives. The nitro group itself can also be subject to nucleophilic displacement under certain conditions, although this is generally less common than displacement of the sulfonate group.

Reaction Mechanisms of Nitro Group Transformations

The nitro group of this compound is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental process in organic synthesis, often serving as a gateway to a wide range of other functional groups and molecular structures.

The catalytic hydrogenation of nitroarenes is a complex process that is believed to proceed through a series of intermediates. orientjchem.org A commonly accepted mechanism involves the stepwise reduction of the nitro group to a nitroso (-NO) derivative, followed by further reduction to a hydroxylamino (-NHOH) intermediate, which is then finally reduced to the corresponding amino (-NH2) group. numberanalytics.comnih.gov This sequence of transformations involves a total six-electron reduction. nih.gov

The specific mechanism can be influenced by factors such as the nature of the catalyst, the solvent, and the reaction conditions. orientjchem.org For instance, studies on the reduction of nitro compounds have identified different reaction pathways, including a "hydrogenation direction" where the nitro group sequentially interacts with hydrogen molecules. orientjchem.org The resulting 5-amino-2-naphthalenesulfonic acid is a valuable intermediate in the synthesis of azo dyes and other specialty chemicals.

Mechanisms of Sulfonic Acid Group Transformations (e.g., Microbial Desulfonation)

The sulfonic acid group in this compound can also be transformed or removed under specific conditions. One of the notable transformations is desulfonation, which can be achieved through chemical or microbial means.

Chemically, heating naphthalenesulfonic acids with dilute aqueous acid can lead to the removal of the sulfonic acid group, reverting to the parent aromatic hydrocarbon. wikipedia.org The mechanism of this acid-catalyzed desulfonation is essentially the reverse of sulfonation, involving the protonation of the aromatic ring (ipso-substitution) followed by the loss of SO3. wikipedia.org

Microbial desulfonation presents an environmentally relevant and mechanistically distinct pathway for the transformation of naphthalenesulfonic acids. nih.govuni-konstanz.defrontiersin.orgd-nb.infonih.gov Certain bacteria, such as Pseudomonas and Arthrobacter species, can utilize sulfonated aromatic compounds as a sole source of sulfur for growth. nih.govuni-konstanz.denih.gov The mechanism of microbial desulfonation often involves an initial oxygenolytic cleavage. uni-konstanz.ded-nb.info Studies using 18O2 have shown that the hydroxyl group introduced onto the aromatic ring is derived from molecular oxygen, indicating the action of a dioxygenase enzyme. uni-konstanz.de For instance, Pseudomonas sp. strain S-313 was found to convert various naphthalenesulfonic acids to their corresponding naphthols. nih.govuni-konstanz.de This process involves the replacement of the sulfonic acid group with a hydroxyl group, a key step in the mineralization of these compounds in the environment. frontiersin.org

The green alga Scenedesmus obliquus has also been shown to metabolize 1-naphthalenesulfonic acid, leading to both desulfonation to form 1-naphthol (B170400) and hydroxylation with migration of the sulfonic acid group (a process known as the NIH shift). nih.gov

Azo Coupling Reactions Involving Naphthalenesulfonic Acid Derivatives

Azo coupling is a crucial reaction for the synthesis of a vast array of dyes and pigments. unb.cawikipedia.org While this compound itself does not directly participate as a coupling component, its derivative, 5-amino-2-naphthalenesulfonic acid (produced via the reduction of the nitro group), is an important precursor in azo dye chemistry.

The process of azo coupling involves two main steps:

Diazotization: The primary aromatic amine (in this case, 5-amino-2-naphthalenesulfonic acid) is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.ca

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgcuhk.edu.hk The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound, characterized by the -N=N- linkage. wikipedia.org

Naphthol sulfonic acids and aminonaphthol sulfonic acids are widely used as coupling components in the manufacture of azo dyes due to the desirable properties they impart, such as high solubility and strong coloring power. google.com The position of the azo linkage on the naphthalene ring of the coupling component is determined by the directing effects of the existing substituents and the reaction conditions, particularly the pH.

Interactive Data Table: Reactivity Summary

| Reaction Type | Key Reagents | Major Transformation of this compound | Primary Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2/FeBr3, HNO3/H2SO4) | Generally disfavored due to deactivating groups | Low yield of substituted products |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., CH3O-, NH3) | Displacement of the sulfonate group | 2-Substituted-5-nitronaphthalene derivatives |

| Nitro Group Reduction | Reducing agent (e.g., H2/Catalyst, Fe/HCl) | Reduction of -NO2 to -NH2 | 5-Amino-2-naphthalenesulfonic acid |

| Desulfonation (Chemical) | Dilute aqueous acid, heat | Removal of the -SO3H group | 5-Nitronaphthalene |

| Desulfonation (Microbial) | Specific bacterial strains (e.g., Pseudomonas sp.) | Replacement of -SO3H with -OH | 5-Nitro-2-naphthol |

| Azo Coupling (of the corresponding amine) | 1. NaNO2/HCl (Diazotization) 2. Coupling Component (e.g., Naphthol) | Formation of an azo linkage (-N=N-) | Azo dye |

Structural Modifications and Derivative Chemistry

Synthesis of Functionalized 5-Nitro-2-naphthalenesulfonic Acid Derivatives

The primary route to functionalized derivatives of this compound commences with the reduction of the nitro group to form 5-amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid. sigmaaldrich.comsigmaaldrich.com This transformation is pivotal as it converts a strongly deactivating group into a strongly activating amino group, profoundly altering the reactivity of the naphthalene (B1677914) ring and enabling a broader range of subsequent reactions. libretexts.org

The resulting 5-amino-2-naphthalenesulfonic acid is a key intermediate in the synthesis of various compounds, particularly azo dyes. The amino group can be readily diazotized and then coupled with a variety of aromatic compounds, such as phenols and other aromatic amines, to generate a vast library of azo dyes with diverse colors and properties. ontosight.aiwikipedia.org The general scheme for this process involves the reaction of the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. mdpi.com

Beyond azo dyes, the amino group of 5-amino-2-naphthalenesulfonic acid can undergo other transformations to yield functionalized derivatives. For instance, it can be acylated to form amides, which can modulate the reactivity of the aromatic ring. libretexts.org Furthermore, the sulfonic acid group, while generally less reactive, can influence the solubility and other physical properties of the resulting derivatives.

A summary of common derivatization reactions starting from 5-amino-2-naphthalenesulfonic acid is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

| Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol, aniline) | Azo Dye |

| Acylation | Acyl chloride or anhydride, base | N-Aryl Amide |

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the naphthalene ring system in this compound and its derivatives is profoundly influenced by the electronic effects of the nitro, sulfonic acid, and amino substituents.

In the starting material, both the nitro group (-NO₂) and the sulfonic acid group (-SO₃H) are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. vaia.comyoutube.com This deactivation is due to both inductive effects and resonance, which pull electron density away from the aromatic rings. youtube.com Consequently, further electrophilic substitution on the this compound ring is generally difficult to achieve under standard conditions. The nitro group, in particular, directs incoming electrophiles to the meta position relative to itself. vaia.comyoutube.com

Upon reduction of the nitro group to an amino group (-NH₂), the reactivity of the naphthalene ring is dramatically altered. libretexts.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org This activating influence is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack.

The influence of these substituents on the reactivity of the BN-naphthalene analogue has also been studied, showing that nitro groups decrease electron density on the heterocyclic rings. nih.gov

Isomeric Purity and Separation Techniques in Derivative Synthesis

The synthesis of this compound and its subsequent derivatization often lead to the formation of isomeric mixtures. For instance, the sulfonation of naphthalene can produce a mixture of naphthalenesulfonic acid isomers, and the nitration of 2-naphthalenesulfonic acid can yield a mixture of nitro-2-naphthalenesulfonic acids. libretexts.org Therefore, achieving high isomeric purity is a critical aspect of the synthesis of derivatives of this compound.

A common challenge is the separation of 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) from its isomer, 8-amino-2-naphthalenesulfonic acid (1,7-Cleve's acid), which can be formed as a byproduct. google.com One patented method for their separation involves treating a mixture of the sodium salts with sodium chloride in an alkaline solution. This causes the sodium salt of 8-amino-2-naphthalenesulfonic acid to precipitate, while the 5-amino-2-naphthalenesulfonic acid remains in solution. The latter can then be precipitated by acidification. google.com

Various chromatographic techniques are also employed for the separation of naphthalenesulfonic acid derivatives. High-performance liquid chromatography (HPLC) is a powerful tool for the analytical and preparative separation of these isomers. waters.com The choice of column and mobile phase is crucial for achieving good resolution. For example, reversed-phase columns with an acidic mobile phase have been used to separate disubstituted benzoic acid isomers, a principle that can be applied to naphthalenesulfonic acid derivatives. waters.com Furthermore, cyclic ion mobility-mass spectrometry has been shown to be effective in separating complex isomeric mixtures, such as mycolic acids, and could potentially be applied to the analysis of naphthalenesulfonic acid derivatives. nih.gov

The table below summarizes some of the techniques used for the separation of aminonaphthalenesulfonic acid isomers:

| Separation Technique | Principle | Application Example |

| Fractional Crystallization | Differences in solubility of isomeric salts | Separation of 1,6- and 1,7-Cleve's acids as their sodium salts. google.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Separation of various positional isomers of substituted aromatic acids. waters.com |

| Selective Precipitation | pH-dependent solubility differences | Acidification to precipitate 5-amino-2-naphthalenesulfonic acid from a solution containing its isomer. google.com |

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the derivatization of this compound and its derivatives. wikipedia.org The substitution pattern of the naphthalene ring dictates the regiochemical outcome of subsequent reactions.

In electrophilic substitution reactions of naphthalene, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.org However, the directing effects of the substituents already present on the ring play a dominant role. As discussed in section 4.2, the nitro and sulfonic acid groups are meta-directing, while the amino group is ortho- and para-directing. libretexts.orgvaia.com

In the case of 5-amino-2-naphthalenesulfonic acid, the powerful ortho-, para-directing amino group will strongly influence the position of incoming electrophiles. For example, in azo coupling reactions, the diazonium salt will typically couple at the position ortho to the amino group that is not sterically hindered.

The concept of stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is generally not applicable to the derivatization of this compound itself, as the molecule is achiral and does not possess stereocenters. khanacademy.org However, if a derivatization reaction introduces a chiral center, or if a chiral reagent or catalyst is used, then stereoselectivity could become a relevant consideration. For instance, if a derivative of this compound were to be used as a substrate in an asymmetric synthesis, the stereochemical outcome would be of critical importance. There is, however, limited information available in the surveyed literature regarding stereoselective derivatizations of this specific compound.

Advanced Applications in Materials Science and Industrial Chemistry

Role in Dye and Pigment Chemistry

The utility of 5-Nitro-2-naphthalenesulfonic acid in the coloration industry is primarily as a precursor to azo dyes. The synthesis and application of these dyes are critical to the textile and coatings industries.

Precursor in Azo Dye Synthesis

This compound is not directly used in azo coupling reactions. Instead, it serves as a crucial starting material for the synthesis of the corresponding amino derivative. The nitro group is first reduced to an amino group, yielding 5-amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid. google.comgoogle.com This transformation is a key step, as the resulting primary aromatic amine is the component that can undergo diazotization.

The diazotization process involves treating the 5-amino-2-naphthalenesulfonic acid with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt. The resulting diazonium salt is an electrophile that is then ready for the azo coupling reaction, where it reacts with a coupling component (such as a phenol or an aromatic amine) to form the characteristic azo bond (-N=N-), which is the basis of the chromophore in azo dyes. wikipedia.orgresearchgate.netgoogle.com

Development of Chromophoric Systems

The chromophoric system of a dye is the part of the molecule responsible for absorbing light and thus producing color. In azo dyes derived from this compound, the chromophore is centered around the azo bond, which connects the naphthalene (B1677914) ring system to another aromatic moiety. The extended conjugated system of the naphthalene core plays a significant role in the delocalization of π-electrons, which is fundamental to the absorption of light in the visible spectrum. mdpi.com

Industrial Applications in Textile and Coating Industries

Naphthalene-based azo dyes are of significant commercial importance in the textile industry. scribd.com Dyes derived from aminonaphthalenesulfonic acids are used to color a variety of fibers, including polyester. researchgate.neticrc.ac.ir The presence of the sulfonic acid group in these dyes makes them suitable for application as acid dyes or reactive dyes, depending on the other functional groups present in the molecule. Naphthalene sulfonates are also widely used as dispersing and leveling agents in dyeing processes, ensuring uniform color application and stability of the dye bath.

In the coatings industry, naphthalenesulfonic acid derivatives have found application as pigment dispersants. google.com For instance, dinonylnaphthalene sulfonic acid and its derivatives are effective in improving the rheology and suspension properties of non-aqueous coating compositions. google.com This ensures that the pigment particles are finely divided and remain stable in the coating formulation, leading to improved gloss and color consistency. xzhdindustry.com

Polymeric Materials and Advanced Polymers

The applications of this compound extend beyond dyes to the realm of advanced polymeric materials, particularly in the synthesis of conductive polymers.

Precursors for Conductive Polymer Synthesis (e.g., Polypyrrole Electrodeposition)

Similar to its role in dye synthesis, this compound serves as a precursor to the corresponding amino derivative, 5-amino-2-naphthalenesulfonic acid, which is a monomer for the synthesis of conductive polymers. Conducting polymers can be synthesized from amino-substituted naphthalene sulfonic acids through electropolymerization. researchgate.net This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the surface of an electrode. The resulting polymer, poly(5-amino-2-naphthalenesulfonic acid), possesses a conjugated backbone, which is essential for electrical conductivity. researchgate.net

Furthermore, naphthalenesulfonic acids can also be used as dopants in the synthesis of other conductive polymers, such as polypyrrole. researchgate.net During the electropolymerization of pyrrole, the naphthalenesulfonate anions can be incorporated into the polymer matrix to balance the positive charge on the oxidized polypyrrole backbone. This doping process is crucial for achieving high conductivity in the resulting polymer. nih.govijert.orgnih.gov

| Monomer | Polymerization Method | Application |

| 5-amino-2-naphthalenesulfonic acid | Electropolymerization | Conductive polymer films, Supercapacitors researchgate.net |

| Pyrrole (with naphthalenesulfonic acid as dopant) | Electropolymerization | Conductive polypyrrole films researchgate.net |

Development of Materials with Unique Electronic and Magnetic Properties

Polymers derived from aminonaphthalenesulfonic acids exhibit interesting electronic properties that make them suitable for a range of applications. For example, composites of reduced graphene oxide and conducting polymers synthesized from various amino-naphthalene sulfonic acids have been investigated as electrocatalysts for the oxygen reduction reaction, which is a key process in fuel cells. ajol.info The electronic properties of these polymers can be tuned by the specific isomer of the aminonaphthalenesulfonic acid used.

The study of the electronic properties of naphthalene derivatives is an active area of research. acs.org While the magnetic properties of conducting polymers have been investigated, specific research into unique magnetic characteristics arising from the incorporation of this compound derivatives is less documented. However, the potential for creating novel materials with tailored electronic and magnetic properties through the strategic design of polymers based on this compound remains an intriguing possibility for future research. aps.org

| Polymer | Property Investigated | Potential Application |

| Poly(amino-naphthalene sulfonic acid) | Electrocatalytic activity | Fuel cells ajol.info |

| Poly(5-amino-2-naphthalenesulfonic acid) | Pseudocapacitance | Supercapacitors researchgate.net |

Applications in Surfactant and Dispersant Formulations

Naphthalenesulfonic acid derivatives are widely recognized for their roles as dispersing and wetting agents in numerous industrial processes. While specific research focusing solely on this compound is not extensively detailed in publicly available literature, its chemical structure suggests its utility in formulations designed to stabilize particle suspensions and reduce interfacial tension.

The efficacy of naphthalenesulfonates as dispersants stems from their molecular architecture: a hydrophobic naphthalene core and a hydrophilic sulfonate group. This amphiphilic nature allows them to adsorb onto the surface of particles, preventing them from agglomerating. The introduction of a nitro group, as in this compound, can modify the electronic properties and polarity of the molecule, potentially influencing its adsorption characteristics and effectiveness as a dispersant for specific pigments or particles.

In the broader context of naphthalenesulfonic acid condensates, these compounds are crucial in various sectors:

Dyeing Industry : They are used to disperse dye particles evenly in a solution, which is critical for achieving uniform and consistent coloration of textiles.

Construction Industry : As a component of superplasticizers, they improve the flow and workability of concrete mixtures.

Agrochemicals : They aid in the formulation of pesticides and other crop protection products by ensuring the stable dispersion of active ingredients in aqueous solutions.

Other Applications : Their utility extends to the manufacturing of inks, paper, and in the emulsion polymerization process.

The performance of these dispersants is often evaluated based on their ability to reduce the viscosity of a suspension and maintain long-term stability. The specific properties of this compound would likely be tailored for applications where its particular electronic and steric characteristics offer an advantage.

Utilization as Chemical Reagents and Synthetic Intermediates

The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of a wide array of organic compounds, most notably azo dyes. nih.govnih.govcuhk.edu.hk The presence of the nitro group and the sulfonic acid group, along with the naphthalene backbone, provides multiple reactive sites for further chemical transformations.

The general synthetic route for producing azo dyes involves a two-step process:

Diazotization : An aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative.

While this compound itself is not the initial amine for diazotization, its derivatives are. The nitro group can be chemically reduced to an amino group, yielding an aminonaphthalenesulfonic acid. This resulting compound can then be diazotized and coupled with various aromatic compounds to produce a vast range of azo dyes with different colors and properties. The sulfonic acid group is important for imparting water solubility to the final dye molecule, which is essential for many dyeing applications.

Beyond the realm of dyes, naphthalenesulfonic acid derivatives are foundational in the synthesis of other important chemical intermediates. For example, fusion with sodium hydroxide can convert the sulfonic acid group to a hydroxyl group, leading to the formation of naphthols. These, in turn, are precursors to a variety of other chemicals. The nitro group can also be a site for various nucleophilic substitution reactions.

The versatility of this compound as a synthetic intermediate is highlighted by its role in building more complex molecules for pharmaceuticals and other specialty chemicals. mallakchemicals.compharmanoble.comevonik.com

| Intermediate | Precursor | Key Transformation | Primary Application of Product |

| Aminonaphthalenesulfonic Acids | This compound | Reduction of the nitro group | Azo Dye Synthesis |

| Naphthols | Naphthalenesulfonic acids | Fusion with sodium hydroxide | Dye and Pigment Intermediates |

| Substituted Naphthalenes | This compound | Nucleophilic substitution of the nitro group | Specialty Chemicals |

Photocatalytic Applications and Sensitizer Development

The field of advanced oxidation processes (AOPs) for environmental remediation has seen significant research into the photocatalytic degradation of organic pollutants. While specific studies on the photocatalytic degradation of this compound are not prominent, research on structurally similar compounds like other naphthalenesulfonic acids and nitroaromatics provides valuable insights.

The photocatalytic degradation process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with light of sufficient energy, generates highly reactive hydroxyl radicals. These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.

Research on the photocatalytic degradation of other nitro-substituted compounds has demonstrated the feasibility of this approach. For instance, the TiO2-catalyzed photodegradation of 5-nitro-1,2,4-triazol-3-one has been shown to lead to its complete mineralization. nih.gov This suggests that the nitro group in this compound would also be susceptible to photocatalytic attack.

Environmental Research and Degradation Pathways

Microbial Degradation and Biotransformation Studies

The microbial breakdown of naphthalenesulfonic acids is a key process in their environmental removal. Biotransformation is a metabolic process that alters the chemical structure of substances, primarily to facilitate their excretion. nih.gov This process is divided into phases, with Phase I typically yielding a more polar, water-soluble metabolite and Phase II involving conjugation to form inactive, excretable compounds. nih.gov

While specific studies identifying microbial strains for the exclusive degradation of 5-Nitro-2-naphthalenesulfonic acid are not prevalent in the reviewed literature, research on related naphthalenesulfonates provides significant insights. Bacteria from the Pseudomonas genus are frequently cited for their ability to degrade naphthalene (B1677914) and its sulfonated derivatives as their sole source of carbon and energy. nih.gov

Notably, various Pseudomonas species have been identified in the degradation of naphthalene compounds. nih.gov Furthermore, it has been demonstrated that mixed bacterial communities can achieve complete degradation of amino- and hydroxy-naphthalene sulfonic acids, where different members of the community carry out complementary breakdown steps. nih.gov The green alga Scenedesmus obliquus has also been shown to metabolize 1-naphthalenesulfonic acid under sulfate-limited conditions. nih.gov

Table 1: Microbial Strains Involved in the Degradation of Naphthalenesulfonic Acids

| Microbial Strain/Community | Degraded Compound(s) | Reference |

| Pseudomonas spp. (strains A3, C22) | Naphthalenesulfonic acids | nih.gov |

| Pseudomonas putida | Naphthalene | nih.gov |

| Pseudomonas stutzeri | Naphthalene | nih.gov |

| Pseudomonas fluorescens | Naphthalene | nih.gov |

| Mixed bacterial consortium | Amino- and hydroxy-naphthalene sulfonic acids | nih.gov |

| Scenedesmus obliquus | 1-Naphthalenesulfonic acid | nih.gov |

Elucidation of Biotransformation Pathways and Metabolites

The biotransformation of naphthalenesulfonic acids can proceed through several pathways. A common initial step is desulfonation, which is initiated by the dihydroxylation of the aromatic ring where the sulfonate group is attached. nih.gov The enzymes responsible for naphthalene degradation are often also involved in the metabolism of naphthalenesulfonates. nih.gov

For naphthalene disulfonic acids, the degradation pathway involves a regioselective dihydroxylation for the first desulfonation, followed by a second desulfonation during the hydroxylation of 5-sulfosalicylic acid, which ultimately yields gentisic acid for entry into the central carbon pathway. nih.gov The resulting 1,2-dihydroxynaphthalene is then typically catabolized via either the catechol or gentisate pathway. nih.gov

In the case of the green alga Scenedesmus obliquus metabolizing 1-naphthalenesulfonic acid, the primary metabolite identified is 1-hydroxy-2-naphthalenesulfonic acid. nih.gov This is formed through hydroxylation at the first position and a migration of the sulfonic acid group to the second position of the naphthalene ring. nih.gov A secondary pathway involves desulfonation to produce 1-naphthol (B170400), which is then transformed into 1-naphthyl beta-d-glucopyranoside. nih.gov

Table 2: Biotransformation Pathways and Metabolites of Naphthalenesulfonic Acids

| Original Compound | Key Pathway Steps | Resulting Metabolites | Reference |

| Naphthalenesulfonic acids | Double hydroxylation of the aromatic ring | Dihydro diol | nih.gov |

| Naphthalene disulfonic acids | Regioselective dihydroxylation, hydroxylation of 5-sulfosalicylic acid | Gentisic acid | nih.gov |

| 1-Naphthalenesulfonic acid | Hydroxylation and sulfonate group migration; Desulfonation | 1-Hydroxy-2-naphthalenesulfonic acid; 1-Naphthol, 1-Naphthyl beta-d-glucopyranoside | nih.gov |

Photodegradation Mechanisms and Environmental Fate

The environmental fate of this compound is influenced by its physical and chemical properties. As a sulfonated aromatic compound, it is highly soluble in water. nih.gov This high water solubility suggests that if released into the environment, it is likely to be found in water, sediment, and soil. canada.ca Due to its expected low vapor pressure, it is not anticipated to persist in the atmosphere. canada.ca General studies on related compounds indicate they are likely to persist in water, sediment, and soil. canada.ca Under anaerobic conditions, such as in anoxic sediment layers, there is potential for the azo bond in related dye compounds to cleave, forming aromatic amines. canada.ca

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical determine its long-term environmental presence and potential for transport. The nitro group attached to the aromatic ring of compounds like this compound makes them recalcitrant and thus persistent in the environment. nih.gov Similarly, the sulfonic group imparts significant stability to the benzene (B151609) ring, making the compound highly resistant to biodegradation. nih.gov

Due to its high hydrophilicity, this compound is expected to remain in the water column for extended periods. canada.ca Over time, it is predicted to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca While some naphthalenesulfonic acid analogues have shown potential for biodegradation, others are highly variable in their degradation, indicating a potential for persistence. canada.ca This resistance to breakdown can lead to accumulation in aquatic environments. nih.gov

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies

Chromatographic techniques are paramount for the separation and analysis of complex mixtures, and they play a crucial role in assessing the purity of 5-Nitro-2-naphthalenesulfonic acid and identifying related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of naphthalenesulfonic acids and analyzing mixtures containing these compounds. sielc.comresearchgate.net The versatility of HPLC allows for the separation of structurally similar compounds, which is often a challenge. sielc.comresearchgate.net

Methodologies for the analysis of related compounds, such as 2-naphthalenesulfonic acid, often employ reverse-phase columns. For instance, a Hypersil C18 column can be utilized with a mobile phase consisting of a methanol, water, and phosphoric acid mixture (e.g., 60:40:0.35, v/v), with UV detection at a wavelength of 272 nm. researchgate.net Such methods can achieve good linearity over a wide concentration range. researchgate.net

A specialized HPLC method, known as the BIST™ method, has been developed for the analysis of similarly structured compounds like 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid. sielc.comresearchgate.net This technique utilizes a cation-exchange BIST™ A column, which is negatively charged. sielc.comresearchgate.net The retention mechanism involves a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), and a mobile phase with a high organic solvent content to retain the negatively charged analytes for UV detection at 270 nm. sielc.com

The selection of the column and mobile phase is critical for achieving optimal separation. For instance, Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, can be used with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid for mass spectrometry compatibility. sielc.com

Table 1: HPLC Parameters for Analysis of Related Naphthalenesulfonic Acids

| Parameter | Method 1 | Method 2 (BIST™) |

| Column | Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) researchgate.net | BIST™ A (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35, v/v) researchgate.net | Acetonitrile (80%), TMDAP formate (B1220265) buffer pH 4.0 (20%) sielc.com |

| Flow Rate | Not Specified | 1.0 mL/min sielc.com |

| Detection | UV at 272 nm researchgate.net | UV at 270 nm sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

While direct GC-MS analysis of highly polar and non-volatile compounds like this compound is challenging, the technique is invaluable for identifying volatile degradation products. Thermal decomposition or chemical degradation of the parent compound can yield smaller, more volatile fragments that can be separated by gas chromatography and identified by mass spectrometry.

For example, in the analysis of related nitroaromatic compounds, GC-MS is a powerful tool for identifying byproducts from synthesis or degradation pathways. The electron ionization (EI) mass spectra of these compounds provide characteristic fragmentation patterns that aid in their identification.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

UV-Vis spectroscopy is a fundamental technique for both the quantitative and qualitative analysis of aromatic compounds like this compound. The presence of the naphthalene (B1677914) ring system and the nitro group gives rise to characteristic electronic transitions that result in strong absorption bands in the UV-Vis region.

The UV-Vis spectrum of a related compound, 1-naphthalenesulfonic acid, shows distinct absorption peaks. nist.gov For naphthalenesulfonic acids, UV detection is often performed at wavelengths around 270 nm or 272 nm in HPLC analysis. sielc.comresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorption bands include:

O-H stretch from the sulfonic acid group, typically a broad band in the 3300-2500 cm⁻¹ region. libretexts.org

C-H stretch from the aromatic naphthalene ring, usually found between 3100-3000 cm⁻¹. libretexts.orglibretexts.org

N-O asymmetric stretch from the nitro group, expected in the 1550-1475 cm⁻¹ range. libretexts.org

N-O symmetric stretch from the nitro group, appearing around 1360-1290 cm⁻¹. libretexts.org

S=O stretch from the sulfonic acid group.

C-C stretch within the aromatic ring, typically observed in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

C-S stretch from the sulfonic acid group.

The presence and precise positions of these bands provide confirmatory evidence for the structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H Stretch | 3300-2500 (broad) libretexts.org |

| Aromatic Ring | C-H Stretch | 3100-3000 libretexts.orglibretexts.org |

| Nitro Group | N-O Asymmetric Stretch | 1550-1475 libretexts.org |

| Nitro Group | N-O Symmetric Stretch | 1360-1290 libretexts.org |

| Aromatic Ring | C-C Stretch (in-ring) | 1600-1400 libretexts.orglibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. researchgate.netnih.govunl.edu Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for each of the non-equivalent aromatic protons on the naphthalene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and sulfonic acid groups. Protons in the ortho and para positions relative to the nitro group are expected to be shifted downfield (to higher ppm values) due to deshielding. stackexchange.com The coupling patterns (splitting) of the signals would provide information about the connectivity of the protons.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are also significantly affected by the substituents. The carbon atom attached to the nitro group (ipso-carbon) and the carbons at the ortho and para positions would show characteristic downfield shifts. stackexchange.com For instance, in nitrobenzene, the ipso carbon is highly deshielded, followed by the para, meta, and then ortho carbons. stackexchange.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic part of this molecule. core.ac.uk

The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound. researchgate.netcore.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and offering insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, this technique confirms the molecular identity and can predict its behavior under ionization conditions.

Molecular Weight Determination

The molecular formula of this compound is C₁₀H₇NO₅S. Based on this formula, the compound has a calculated average molecular weight of 253.23 g/mol and a monoisotopic mass of 253.00449350 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify the elemental composition by measuring the exact mass of the molecular ion to within a few parts per million (ppm).

Given the acidic nature of the sulfonic acid group, negative-ion electrospray ionization (ESI) is a highly suitable technique for the analysis of this compound. upce.cz In negative-ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion, which would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the mass of a proton.

Table 1: Molecular Ion Data for this compound

| Ion Species | Formula | Mass-to-Charge Ratio (m/z) | Ionization Mode |

| [M-H]⁻ | C₁₀H₆NO₅S⁻ | 252.00 | Negative |

Fragmentation Analysis

While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not widely published, its fragmentation pattern under collision-induced dissociation (CID) can be predicted based on the established behavior of aromatic sulfonic acids and nitroaromatic compounds. researchgate.netnih.gov The fragmentation is expected to be dominated by the cleavage of the C-S and C-N bonds, driven by the stability of the resulting fragments and neutral losses.

In negative-ion mode CID of the [M-H]⁻ precursor ion (m/z 252.00), the primary fragmentation pathways would likely involve the loss of the functional groups:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonic acids is the rearrangement and subsequent loss of a neutral SO₂ molecule (64 Da). researchgate.net This would result in a fragment ion at m/z 188.0.

Loss of the Nitro Group (NO₂): Aromatic nitro compounds are known to fragment via the loss of the nitro group as a radical (NO₂•, 46 Da) or through rearrangement to lose nitrous acid (HNO₂, 47 Da). nih.gov

Loss of Sulfur Trioxide (SO₃): Another characteristic fragmentation for sulfonic acids is the direct cleavage of the C-S bond, leading to the neutral loss of SO₃ (80 Da). researchgate.net This would produce a nitronaphthyl anion fragment at m/z 172.0.

The interplay between these two electron-withdrawing groups on the naphthalene core will dictate the relative abundance of these fragment ions. The initial loss of SO₃ is often a dominant pathway for naphthalenesulfonic acids, which would be followed by further fragmentation of the resulting nitronaphthalene core.

Table 2: Predicted Major Fragment Ions for this compound in Negative-Ion MS/MS

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) | Predicted Fragment Structure |

| 252.00 | SO₃ | 80 | 172.0 | [C₁₀H₆NO₂]⁻ |

| 252.00 | SO₂ | 64 | 188.0 | [C₁₀H₆NO₃]⁻ |

| 252.00 | HNO₂ | 47 | 205.0 | [C₁₀H₅SO₃]⁻ |

| 172.00 | NO₂ | 46 | 126.0 | [C₁₀H₆]⁻ |

| 172.00 | NO | 30 | 142.0 | [C₁₀H₆O]⁻ |

This predictive analysis, based on the known fragmentation of related chemical structures, provides a foundational understanding of how this compound would behave in mass spectrometric analysis, facilitating its identification in complex mixtures such as dye intermediates or environmental samples. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Nitro-2-naphthalenesulfonic acid. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For aromatic compounds like naphthalene (B1677914), the HOMO-LUMO gap is influenced by the presence of substituent groups. researchgate.net In the case of this compound, the electron-withdrawing nitro group (-NO2) and the sulfonic acid group (-SO3H) are expected to lower both the HOMO and LUMO energy levels and reduce the energy gap, thereby increasing the molecule's reactivity. Studies on similar molecules, such as 2-amino-5-nitrobenzophenone, have shown that such substitutions lead to charge transfer within the molecule. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonic acid groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This analysis is valuable for predicting how the molecule will interact with other chemical species. tandfonline.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Specific experimental or calculated values for this compound may vary.

| Parameter | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |

| LUMO Energy | Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity and potential for charge transfer interactions |

| Dipole Moment | High | Indicates a polar molecule, influencing solubility and intermolecular interactions |

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the interactions of this compound with other molecules and its behavior in different environments. americanpharmaceuticalreview.com

Force Fields: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. researchgate.netmdpi.com For a molecule like this compound, a force field such as the General Amber Force Field (GAFF) or CHARMM could be parameterized to accurately model its interactions. researchgate.net The development of these parameters often involves fitting to quantum chemical calculations to reproduce bond lengths, angles, and torsional angles. nih.gov

Solvation Effects: MD simulations can be used to study how this compound interacts with solvent molecules, such as water. These simulations can provide insights into its solubility and the structure of the solvation shell around the molecule. For instance, simulations can reveal the formation of hydrogen bonds between the sulfonic acid and nitro groups with water molecules. mdpi.com

Interactions with Biomolecules: If this compound has potential biological applications, molecular docking and MD simulations can be used to predict its binding affinity and mode of interaction with target proteins or nucleic acids. researchgate.netrsc.orgnih.gov These simulations are crucial in drug discovery and design, helping to understand the molecular basis of a compound's activity. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. esisresearch.org These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes. researchgate.net For this compound, characteristic vibrational modes would include the stretching of the N-O bonds in the nitro group and the S=O and S-O bonds in the sulfonic acid group. esisresearch.org Studies on similar compounds like 2-amino-1-naphthalenesulfonic acid have successfully used DFT to analyze their vibrational spectra. tandfonline.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) method. sourceforge.io These predictions are valuable for confirming the structure of the molecule and for assigning the signals in experimental NMR spectra. chemicalbook.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. This allows for the interpretation of the electronic transitions occurring within the molecule. esisresearch.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles and data from related compounds. Specific experimental or calculated values for this compound may vary.

| Spectroscopic Technique | Predicted Feature | Associated Functional Group/Moiety |

|---|---|---|

| FT-IR (cm⁻¹) | ~1550-1500 (asymmetric), ~1350-1300 (symmetric) | N-O stretching (Nitro group) |

| FT-IR (cm⁻¹) | ~1250-1150 (asymmetric), ~1070-1030 (symmetric) | S=O stretching (Sulfonic acid group) |

| ¹H NMR (ppm) | 7.5 - 9.0 | Aromatic protons on the naphthalene ring |

| ¹³C NMR (ppm) | 120 - 150 | Aromatic carbons in the naphthalene ring |

| UV-Vis (nm) | Multiple absorptions in the UV region | π → π* transitions of the naphthalene ring and n → π* transitions of the nitro group |

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry offers a powerful approach to understanding the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a deeper understanding of the reaction pathway. rsc.orgrsc.org

Transition State Theory: Computational methods can be used to locate the transition state structures for reactions involving this compound. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, in the synthesis or further functionalization of this compound, theoretical calculations can help in understanding the regioselectivity and stereospecificity of the reactions. researchgate.net

Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a comprehensive view of the thermodynamics and kinetics of the reaction. For instance, in reactions such as nucleophilic aromatic substitution on the naphthalene ring, theoretical studies can elucidate the preferred reaction pathway and the role of the nitro and sulfonic acid groups in activating or deactivating the ring towards such reactions. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. researchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic methods for compounds like 5-Nitro-2-naphthalenesulfonic acid.

One promising area of exploration is the use of solid-supported reagents and catalysts. researchgate.netresearchgate.net These materials can offer advantages such as easier separation from the reaction mixture, potential for recycling, and enhanced selectivity. researchgate.net For instance, the use of inorganic nitrates adsorbed on silica (B1680970) gel has been reported as a clean and environmentally benign method for the nitration of aromatic compounds. researchgate.net Similarly, zeolite-based solid acid catalysts are being investigated as recyclable and non-corrosive alternatives to traditional acid catalysts. researchgate.net

Microwave-assisted organic synthesis represents another key trend. researchgate.net This technique can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. researchgate.net The application of microwave heating in the synthesis of nitro compounds has the potential to improve yields and simplify purification procedures. researchgate.netgoogle.com

Furthermore, the development of solvent-free or eco-friendly solvent-based reaction systems is a critical aspect of green chemistry. google.com The use of ionic liquids as both solvent and catalyst is an emerging area that could be applied to the synthesis of this compound, potentially leading to cleaner reaction profiles and easier product isolation. researchgate.net A patent for the green synthesis of 4-nitro-2,7-naphthalene disulfonic acid highlights the use of recyclable organic acids as a solvent, which avoids the generation of wastewater. google.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Solid-Supported Reagents | Ease of separation, recyclability, enhanced selectivity. researchgate.net | Development of novel and efficient solid catalysts like supported nitrates and zeolites. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net | Optimization of reaction conditions for the nitration of naphthalenesulfonic acids under microwave irradiation. researchgate.netgoogle.com |

| Green Solvent Systems | Reduced environmental impact, potential for solvent recycling. | Exploration of ionic liquids and other eco-friendly solvents for the nitration process. researchgate.netgoogle.com |

Expansion of Applications in Advanced Functional Materials

The unique combination of a naphthalene (B1677914) core, a sulfonic acid group, and a nitro group in this compound makes it an interesting building block for the synthesis of advanced functional materials. ontosight.ai Naphthalenesulfonic acid derivatives are already utilized in the production of dyes and pigments. ontosight.ai

A significant area of future research lies in the development of novel polymers. The presence of the nitro group, a strong electron-withdrawing group, can impart specific electronic and optical properties to polymers. nih.govwikipedia.org Research into nitro-substituted polymers has shown their potential in the development of sensory materials, particularly for the detection of explosives. nih.gov By incorporating this compound into polymer chains, it may be possible to create new materials with tailored properties for applications in sensors, optoelectronics, and coatings. nih.govscbt.com

The sulfonic acid group enhances water solubility, which could be advantageous for creating water-soluble or dispersible functional polymers. rsc.org This property is particularly relevant for applications in aqueous environments, such as in the development of sensors for water pollutants or in biocompatible materials.

Furthermore, the reactivity of the nitro group allows for its conversion into an amino group, opening up pathways to a wider range of functional materials. wikipedia.org The resulting amino-naphthalenesulfonic acid can serve as a monomer for the synthesis of polyamides or as a precursor for other functional dyes and polymers. sigmaaldrich.com

| Material Class | Potential Application | Key Research Focus |

| Functional Polymers | Sensors for explosives, optoelectronic devices, specialized coatings. nih.govscbt.com | Synthesis and characterization of polymers incorporating this compound to tune electronic and optical properties. nih.gov |

| Water-Soluble Materials | Aqueous-based sensors, biocompatible materials. | Leveraging the sulfonic acid group to create water-soluble functional polymers and materials. rsc.org |

| Derivative Materials | Novel dyes, polyamides, and other functional polymers. | Chemical modification of the nitro group to create new monomers and precursors for advanced materials. wikipedia.orgsigmaaldrich.com |

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications and in the environment.

The synthesis of this compound typically involves electrophilic aromatic substitution, specifically nitration. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org The nitronium ion then attacks the electron-rich naphthalene ring. youtube.com The position of the incoming nitro group is influenced by the directing effects of the existing sulfonic acid group and the inherent reactivity of the naphthalene core. youtube.com Future research could focus on detailed computational and experimental studies to precisely elucidate the regioselectivity of this reaction and the stability of the intermediates. youtube.com

The biochemical transformation of nitroaromatic compounds is another critical area of study, particularly concerning their environmental fate and potential for bioremediation. nih.gov Microorganisms have evolved pathways to degrade nitroaromatic compounds, often initiating the process by reducing the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov Understanding the specific enzymes and metabolic pathways involved in the transformation of this compound is essential for developing bioremediation strategies.

The presence of both a nitro and a sulfonic acid group on the naphthalene ring presents a unique substrate for microbial degradation. Research on the ozonation of naphthalenesulfonic acids has shown that the number of sulfonic acid groups affects the reactivity. rsc.orgpsu.edu Similarly, the interplay between the nitro and sulfonic acid groups in enzymatic transformations warrants further investigation.

| Transformation Type | Key Mechanistic Questions | Research Approaches |

| Chemical Synthesis (Nitration) | Regioselectivity, stability of intermediates, influence of reaction conditions. youtube.com | Computational modeling (e.g., DFT calculations), kinetic studies, and detailed product analysis. |

| Biochemical Degradation | Identification of key enzymes and metabolic pathways, role of the nitro and sulfonic acid groups. nih.gov | Isolation and characterization of microorganisms capable of degrading the compound, metabolomic and proteomic studies. |

| Abiotic Degradation | Reaction pathways and products of photodegradation and advanced oxidation processes. nih.govmdpi.com | Laboratory studies under controlled conditions (e.g., UV irradiation, presence of oxidants), identification of degradation products using advanced analytical techniques. |

Innovations in Environmental Remediation Technologies Based on this compound Chemistry

Nitroaromatic compounds are recognized as environmental pollutants due to their potential toxicity and persistence. nih.gov Consequently, the development of effective remediation technologies for water and soil contaminated with compounds like this compound is of significant importance.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants. tandfonline.com These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down the target compounds. nih.gov Techniques like ozonation, UV/H₂O₂, and photocatalysis have been shown to be effective for the degradation of both nitroaromatic compounds and naphthalenesulfonic acids. nih.govtandfonline.comresearchgate.net Future research should focus on optimizing these processes for the specific degradation of this compound, including studies on the influence of pH, oxidant dosage, and the presence of catalysts. psu.edunih.gov

Photocatalysis, particularly using semiconductors like titanium dioxide (TiO₂), is an area of active research for environmental remediation. nih.govnih.gov The process involves the generation of electron-hole pairs upon irradiation, which can then lead to the formation of reactive oxygen species that degrade pollutants. nih.govresearchgate.net Innovations in this field include the development of novel photocatalysts with enhanced efficiency under visible light and the investigation of the photocatalytic degradation mechanisms of complex aromatic compounds. nih.govresearchgate.net

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, offers a potentially cost-effective and environmentally friendly approach. nih.gov Research efforts could be directed towards identifying and engineering microorganisms with enhanced degradation capabilities for this compound. This could involve exploring the natural microbial diversity in contaminated sites or using genetic engineering techniques to improve the efficiency of key degradative enzymes. nih.gov

| Remediation Technology | Principle | Future Research Directions |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to mineralize pollutants. tandfonline.com | Optimization of AOPs (e.g., ozonation, UV/H₂O₂) for this compound, investigation of degradation pathways and toxicity of byproducts. psu.edunih.gov |

| Photocatalysis | Use of semiconductor catalysts and light to degrade organic compounds. nih.gov | Development of novel, visible-light-active photocatalysts; mechanistic studies of the photocatalytic degradation of this compound. nih.govresearchgate.net |

| Bioremediation | Utilization of microorganisms to metabolize and detoxify pollutants. nih.gov | Isolation and characterization of microbial strains capable of degrading the compound; genetic engineering of enzymes for enhanced efficiency. |

Q & A

Q. Critical Parameters :

- Temperature : Higher sulfonation temperatures favor α-sulfonation, while nitration requires precise cooling to prevent decomposition.

- Acid Concentration : Excess sulfuric acid improves sulfonation efficiency but complicates purification.

- Isolation Methods : Magnesium salt precipitation (e.g., MgCO₃) isolates the target isomer .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

Spectroscopy :

- UV-Vis : Detects aromatic and nitro group absorption bands (e.g., λ~280–320 nm) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonic acid at C2, nitro at C5) .

Chromatography :

Elemental Analysis : Validates empirical formula (C₁₀H₇NO₅S) and sulfur/nitrogen content .

Basic: What are the primary applications of this compound in dye chemistry?

Answer:

This compound serves as a key intermediate for azo dyes:

Dye Synthesis : The nitro group is reduced to an amine (e.g., via Fe/HCl), forming 5-amino-2-naphthalenesulfonic acid, which couples with diazonium salts to generate dyes .

Examples :

- Direct Red 54 and Acid Black 24 derivatives .

- Structural modifications (e.g., hydroxylation) enable color tuning for textiles and pH indicators .

Advanced: How can researchers optimize sulfonation and nitration steps to minimize isomer formation?

Answer:

Experimental Design Considerations :

Sulfonation :

- Use oleum (fuming H₂SO₄) to enhance sulfonation selectivity at C2 .